molecular formula C13H16FNO2 B1406831 2-[(4-Fluorobenzyl)amino]cyclopentanecarboxylic acid CAS No. 1355334-63-2

2-[(4-Fluorobenzyl)amino]cyclopentanecarboxylic acid

Cat. No.: B1406831
CAS No.: 1355334-63-2
M. Wt: 237.27 g/mol
InChI Key: XBDRUHSCAZBDLY-UHFFFAOYSA-N
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Description

2-[(4-Fluorobenzyl)amino]cyclopentanecarboxylic acid is a versatile chemical compound with the molecular formula C13H16FNO2 and a molecular weight of 237.274.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Fluorobenzyl)amino]cyclopentanecarboxylic acid typically involves the reaction of 4-fluorobenzylamine with cyclopentanecarboxylic acid under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and pH, are optimized to achieve high yield and purity .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated reactors and continuous flow systems. The process is designed to ensure consistent quality and high throughput. Quality control measures, such as chromatography and spectroscopy, are employed to monitor the purity and composition of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[(4-Fluorobenzyl)amino]cyclopentanecarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(4-Fluorobenzyl)amino]cyclopentanecarboxylic acid is utilized in various scientific research fields:

    Chemistry: Used as a building block for synthesizing complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the synthesis of materials with specific properties

Mechanism of Action

The mechanism of action of 2-[(4-Fluorobenzyl)amino]cyclopentanecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-Bromo-2-fluorobenzyl)amino]cyclopentanecarboxylic acid
  • 2-[(4-Chlorobenzyl)amino]cyclopentanecarboxylic acid
  • 2-[(4-Methylbenzyl)amino]cyclopentanecarboxylic acid

Uniqueness

2-[(4-Fluorobenzyl)amino]cyclopentanecarboxylic acid is unique due to the presence of the fluorine atom on the benzyl ring, which imparts specific chemical properties such as increased stability and reactivity. This makes it a valuable compound for various applications, distinguishing it from other similar compounds .

Properties

IUPAC Name

2-[(4-fluorophenyl)methylamino]cyclopentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FNO2/c14-10-6-4-9(5-7-10)8-15-12-3-1-2-11(12)13(16)17/h4-7,11-12,15H,1-3,8H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBDRUHSCAZBDLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)NCC2=CC=C(C=C2)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[(4-Fluorobenzyl)amino]cyclopentanecarboxylic acid
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2-[(4-Fluorobenzyl)amino]cyclopentanecarboxylic acid
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2-[(4-Fluorobenzyl)amino]cyclopentanecarboxylic acid
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2-[(4-Fluorobenzyl)amino]cyclopentanecarboxylic acid
Reactant of Route 6
2-[(4-Fluorobenzyl)amino]cyclopentanecarboxylic acid

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